(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-10-5-3-8-13-14(10)19(2)16(21-13)18-15(20)11-6-4-7-12(17)9-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKPLQIDHHDJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Br)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis typically involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes.
- Bromination : The introduction of a bromine atom at the 3-position of the benzamide.
- Amidation : Coupling the benzothiazole derivative with an amine to form the final structure.
Antimicrobial Properties
Research has shown that compounds with a benzothiazole moiety exhibit antimicrobial activity against various pathogens. For instance, studies have indicated that derivatives of benzothiazole can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli . The presence of the bromine atom in this compound may enhance its reactivity and interaction with microbial targets.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating various signaling pathways. For example, it has been reported to inhibit cell proliferation in breast cancer cells through the activation of caspase pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could modulate receptor signaling pathways, affecting processes such as cell growth and survival.
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
- In Vitro Studies : A study demonstrated that this compound showed significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range .
- Molecular Docking Studies : Computational analyses suggest that the compound has a high binding affinity for targets involved in cancer progression, indicating its potential as a lead compound for drug development .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Similar core without bromine | Moderate antimicrobial activity |
| 3-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Similar core with different substituents | Enhanced anticancer properties |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of N-(thiazol-2-ylidene)benzamides. Key structural analogs include:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Compound 4g exhibits carbonyl stretches at 1690 and 1638 cm⁻¹, while the target compound’s bromine substituent may shift these peaks due to altered electron density .
- NMR Data : Analogs such as 5p and 7a-d () show distinct ¹H NMR signals for alkyl chains (e.g., dodecyl δ 0.8–1.5 ppm) and aromatic protons (δ 7.5–8.2 ppm), similar to the target compound’s aromatic resonances .
Bioactivity Profiles
- For example, 3a-g derivatives () show bioactivity scores as kinase inhibitors (KI) and enzyme inhibitors (EI), which may correlate with the brominated compound’s efficacy .
- Antimicrobial Effects : Compounds like ZINC12180885 () with fluoro substituents exhibit comparable antimicrobial activity, though bromine’s larger atomic radius may enhance hydrophobic interactions in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
